4-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a piperidine ring substituted with a 3-chloro-4-methoxybenzenesulfonyl group and a methoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps. One common route starts with the preparation of 3-chloro-4-methoxybenzenesulfonyl chloride, which is then reacted with piperidine to form the sulfonamide intermediate. This intermediate is subsequently reacted with 4-hydroxypyridine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield this compound-2-carboxylic acid.
Scientific Research Applications
4-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound can be used to study the effects of sulfonyl-containing molecules on biological systems.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-Chloro-3-methoxybenzaldehyde: Another related compound with similar functional groups.
Uniqueness
4-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is unique due to its combination of a sulfonyl group, a piperidine ring, and a pyridine ring
Properties
IUPAC Name |
4-[[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-24-18-5-4-16(11-17(18)19)26(22,23)21-10-2-3-14(12-21)13-25-15-6-8-20-9-7-15/h4-9,11,14H,2-3,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEKYBYLYYCECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)COC3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.